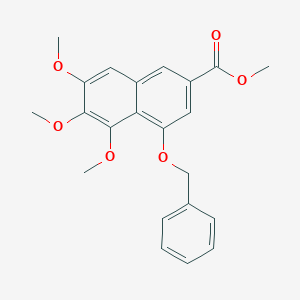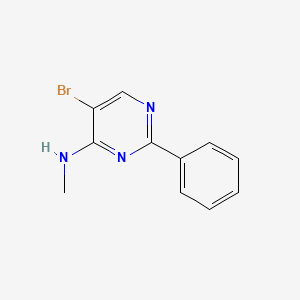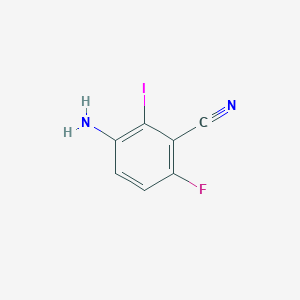![molecular formula C7H6BrNO2 B13936498 Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
Furo[3,2-c]pyridin-3(2H)-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,2-c]pyridin-3(2H)-one hydrobromide is a heterocyclic compound that contains both furan and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-3(2H)-one hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the preparation of substituted furopropenoic acids from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,2-c]pyridin-3(2H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Major Products
The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and 2-(4-aminophenyl)furo[3,2-c]pyridine .
Aplicaciones Científicas De Investigación
Furo[3,2-c]pyridin-3(2H)-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of furo[3,2-c]pyridin-3(2H)-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon activation by light. These ROS can cause damage to bacterial cells, leading to their ablation .
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,2-b]pyridin-6-ol: Another heterocyclic compound with similar structural features but different functional groups.
Furo[3,2-b]pyridin-7-amine: Contains an amine group, making it useful for different chemical reactions and applications.
Uniqueness
Furo[3,2-c]pyridin-3(2H)-one hydrobromide is unique due to its specific structural configuration and the presence of both furan and pyridine rings. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
furo[3,2-c]pyridin-3-one;hydrobromide |
InChI |
InChI=1S/C7H5NO2.BrH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H |
Clave InChI |
ACNVFKYPVCTBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)C=CN=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



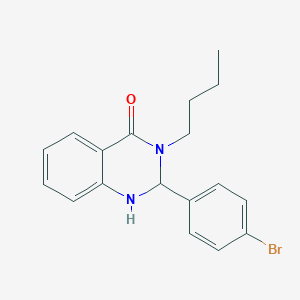
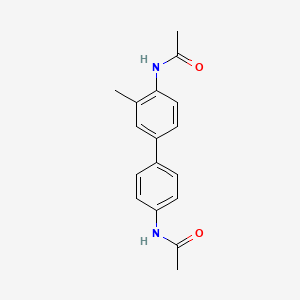
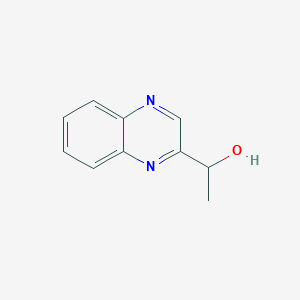



![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
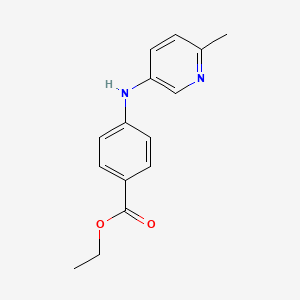
![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
